Cas no 851095-10-8 (N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide)

N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide
- N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
- N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
- 851095-10-8
- SR-01000007554-1
- AKOS024586574
- SR-01000007554
- F0608-0251
- N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
-
- インチ: 1S/C14H13N3O5/c18-12(9-21-10-4-2-1-3-5-10)15-14-17-16-13(22-14)11-8-19-6-7-20-11/h1-5,8H,6-7,9H2,(H,15,17,18)
- InChIKey: JDSGRLHLGBBABY-UHFFFAOYSA-N
- ほほえんだ: O1C(=COCC1)C1=NN=C(NC(COC2C=CC=CC=2)=O)O1
計算された属性
- せいみつぶんしりょう: 303.08552052g/mol
- どういたいしつりょう: 303.08552052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 95.7Ų
N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0608-0251-20mg |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-30mg |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-20μmol |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-2mg |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-3mg |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-40mg |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-5mg |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-4mg |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-2μmol |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0608-0251-5μmol |
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
851095-10-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamideに関する追加情報
Professional Introduction to N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide (CAS No. 851095-10-8)
N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 851095-10-8, represents a unique molecular structure that has been the subject of extensive studies due to its potential applications in medicinal chemistry and drug development. The intricate arrangement of atoms within this molecule, including its heterocyclic rings and functional groups, makes it a promising candidate for further exploration in various therapeutic areas.
The molecular framework of N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide incorporates elements such as the dihydrodioxin ring and the oxadiazole moiety, which are known for their diverse biological activities. These structural features contribute to the compound's potential as a pharmacophore in the design of novel therapeutic agents. The phenoxyacetamide group further enhances its complexity and functionality, offering multiple sites for interaction with biological targets.
In recent years, there has been a surge in research focused on developing new molecules with enhanced efficacy and reduced side effects. N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide has emerged as a compound of interest due to its unique structural attributes. Studies have begun to explore its potential in modulating various biological pathways, particularly those involved in inflammation and pain management. The presence of the oxadiazole ring suggests that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.
The dihydrodioxin moiety is another critical feature that contributes to the compound's pharmacological profile. This structural element has been observed to interact with specific receptors and enzymes in the body, potentially leading to therapeutic benefits. Researchers are particularly interested in how this moiety can be modified to improve binding affinity and selectivity for target proteins. This line of investigation could lead to the development of more effective drugs with fewer off-target effects.
One of the most exciting aspects of N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide is its potential application in the treatment of chronic diseases. Chronic conditions such as arthritis and neuropathic pain often require long-term management with medications that can have significant side effects. The unique combination of functional groups in this compound suggests that it may offer a more balanced approach to therapy by targeting multiple pathways involved in disease progression.
The phenoxyacetamide group is particularly noteworthy for its ability to enhance drug bioavailability and metabolic stability. This feature is crucial for ensuring that the compound remains active in the body long enough to exert its therapeutic effects. Additionally, the presence of this group allows for further chemical modifications that can fine-tune the pharmacokinetic properties of the molecule. Such modifications are essential for optimizing drug delivery and maximizing therapeutic outcomes.
In vitro studies have already provided preliminary evidence supporting the potential of N-\*5-(5,6-dihydro-\*1\*,4\*-dioxin\*-2\*-yl)\*-1\*,3\*,4\*-oxadiazol\*-2\*-yl\*-2\*-phenoxyacetamide(CAS No.\*851095\*-10\*-8\*) as a lead compound for drug development. These studies have focused on evaluating its interaction with various biological targets and assessing its ability to modulate key signaling pathways. The results have been promising, indicating that this compound may indeed have therapeutic relevance in areas such as pain management and anti-inflammatory therapy.
The synthesis of N-\*5-(5\*,6\*-dihydro-\*1\*,4\*-dioxin\*-2\*-yl)\*-1\*,3\*,4\*-oxadiazol\*-2\*-yl\*-2\*-phenoxyacetamide(CAS No.\*851095\*-10\*-8\*) presents an interesting challenge due to its complex structure. However, recent advancements in synthetic chemistry have made it possible to construct such molecules with greater precision and efficiency. These advancements include novel catalytic methods and improved purification techniques, which have significantly reduced the time and resources required for synthesis.
The future prospects for N-\*5-(5,6\-dihydro\-1,4\-dioxin\-2\-yl)\\-1,3,4\-oxadiazol\-2\-yl\-2\-phenoxyacetamide(CAS No.\*851095\-10\-8\*) are bright, with ongoing research aimed at further elucidating its mechanism of action and exploring new applications。 Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications.
In conclusion, N-\*5-(5,6\-dihydro\-1,4\-dioxin\-2\-yl)\\-1,3,4\-oxadiazol\-2\-yl\-2\-phenoxyacetamide(CAS No.\*851095\-10\-8\*) represents a significant advancement in medicinal chemistry。 Its unique structural features make it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects。 As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of today's most challenging medical conditions.
851095-10-8 (N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-2-phenoxyacetamide) 関連製品
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)
- 944905-11-7((2-phenylpyrimidin-5-yl)methanamine)
- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)
- 1805019-99-1(5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)
- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)
- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)